2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-

Description

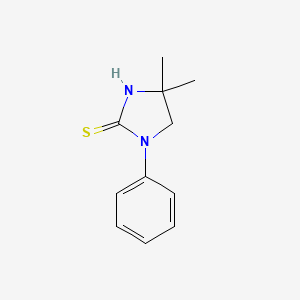

2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- (CAS RN: 6086-42-6) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₀N₂S and a molecular weight of 130.21 g/mol . Its structure features a five-membered imidazolidinethione ring substituted with two methyl groups at the 4,4-positions and a phenyl group at the 1-position. This compound belongs to the broader class of imidazolidinethiones, which are characterized by their sulfur atom at the 2-position and diverse substituents influencing their physicochemical and biological properties.

Properties

CAS No. |

32595-29-2 |

|---|---|

Molecular Formula |

C11H14N2S |

Molecular Weight |

206.31 g/mol |

IUPAC Name |

4,4-dimethyl-1-phenylimidazolidine-2-thione |

InChI |

InChI=1S/C11H14N2S/c1-11(2)8-13(10(14)12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) |

InChI Key |

VSWFMNJNVGGNJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C(=S)N1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- generally involves the cyclization of vicinal diamines with thiocarbonyl reagents or isothiocyanates. The key steps include:

- Preparation of the appropriate vicinal diamine precursor, often 1,2-diaminoalkanes substituted with phenyl and dimethyl groups.

- Reaction of this diamine with a thiocarbonyl source such as 1,1′-thiocarbonyldiimidazole or isothiocyanates to form the imidazolidinethione ring.

Synthesis via Vicinal Diamine and Thiocarbonyl Reagents

A patented method describes the synthesis of imidazole-2-thiones, including 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- , by reacting vicinal diamines with thiocarbonyl compounds such as 1,1′-thiocarbonyldiimidazole or allyl isothiocyanate. This method is characterized by:

- High yields (up to 90% or more).

- Mild reaction conditions.

- Easy purification by extraction.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Preparation of 2-phenyl-1,2-diaminoethane | Strecker synthesis and reduction from benzaldehyde derivatives | 74% overall yield |

| Cyclization | Vicinal diamine + 1,1′-thiocarbonyldiimidazole or allyl isothiocyanate, reflux in bromobenzene or suitable solvent | 83-91% yield of imidazolidinethione derivatives |

| Purification | Extraction and chromatography | High purity product |

This approach was successfully applied to a variety of substituted diamines, including those with furan and thiophene substituents, demonstrating its versatility.

Base-Catalyzed Synthesis from Propargylic Amines and Phenyl Isocyanate

Another advanced method involves the organocatalyzed intramolecular hydroamidation of propargylic ureas derived from propargylic amines and phenyl isocyanate, catalyzed by strong bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). This method allows:

- Rapid reaction times (completion within 1 minute to 1 hour).

- Mild conditions (room temperature).

- Good functional group tolerance.

| Step | Reagents and Conditions | Yield and Notes |

|---|---|---|

| Formation of propargylic urea | Propargylic amine + phenyl isocyanate, room temperature | Quantitative or high yield |

| Cyclization | Addition of 5-10 mol% BEMP catalyst in acetonitrile, stirring at room temperature | 62-93% yield of imidazolidin-2-one derivatives |

| Purification | Silica gel chromatography with hexane/ethyl acetate | Pure product |

This method can be adapted to synthesize imidazolidinethione analogs by modifying the urea to thiourea precursors and adjusting reaction conditions accordingly.

Synthesis via Reaction of Primary Amines with Phenyl Isocyanate and Glyoxal

A related synthetic route involves the reaction of primary heteroarylamines with phenyl isocyanate followed by treatment with glyoxal in the presence of formic acid catalyst to yield dihydroxy-substituted imidazolidinones. Though this method focuses on hydroxylated derivatives, it demonstrates the utility of phenyl isocyanate in constructing the imidazolidine ring system and can be adapted for thione derivatives by replacing oxygen with sulfur sources.

Microwave-Assisted Synthesis Approaches

Microwave irradiation has been employed for the synthesis of various imidazole and imidazolidine derivatives, including thioxo-imidazolidin-4-ones. This method offers:

- Reduced reaction times.

- Improved yields.

- Cleaner reactions with fewer by-products.

For example, condensation of thiohydantoin with aldehydes under microwave conditions followed by methylation steps yields substituted imidazolidinethiones efficiently.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4,4-dimethyl-2-imidazolidinethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are performed in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-Phenyl-4,4-dimethyl-2-imidazolidinethione has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Phenyl-4,4-dimethyl-2-imidazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The sulfur atom in the imidazolidinethione ring can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound is compared with structurally related imidazolidinethiones and imidazole derivatives to elucidate the impact of substituents on properties:

| Compound Name | CAS RN | Molecular Formula | Substituents | Key Structural Differences |

|---|---|---|---|---|

| 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- | 6086-42-6 | C₅H₁₀N₂S | 1-phenyl, 4,4-dimethyl | Bulky aromatic and methyl groups enhance steric hindrance. |

| Ethylenethiourea (2-Imidazolidinethione) | 96-45-7 | C₃H₆N₂S | Unsubstituted | Simpler structure with no aromatic/methyl groups. |

| 5-Methoxy-4,4-dimethyl-2-imidazolidinethione | 412301-14-5 | C₆H₁₂N₂OS | 5-methoxy, 4,4-dimethyl | Methoxy group introduces polarity and hydrogen-bonding capacity. |

| 1-Methyl-4,5-dihydro-1H-imidazole-2-thiol | 13431-10-2 | C₄H₈N₂S | 1-methyl, saturated ring | Reduced ring aromaticity due to dihydro structure. |

| 4,4,5,5-Tetramethyl-2-imidazolidinethione | 32349-17-0 | C₆H₁₂N₂S | 4,4,5,5-tetramethyl | Increased hydrophobicity from additional methyl groups. |

Key Observations :

- Electronic Effects : Methoxy substitution (CAS 412301-14-5) enhances polarity, influencing solubility and intermolecular interactions .

- Aromaticity : Unlike saturated analogs (e.g., 1-methyl-4,5-dihydro derivatives), the phenyl group in the target compound may contribute to π-π stacking in supramolecular applications .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

- Melting Point : Ethylenethiourea (CAS 96-45-7) melts at 197–201°C , while methyl-substituted derivatives (e.g., 1-methyl-4,5-dihydro) exhibit lower melting points (~150°C), suggesting alkyl/aryl groups disrupt crystal packing .

- Solubility : Methoxy-substituted derivatives (CAS 412301-14-5) are likely more polar and water-soluble than the hydrophobic 4,4-dimethyl-1-phenyl analog .

Biological Activity

2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- (CAS No. 32595-29-2) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The structure of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- is characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is . The compound exhibits thione characteristics, which are important for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 2-Imidazolidinethione exhibit significant antimicrobial activity. For instance, studies on related dithiocarbamate compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Anticancer Activity

The anticancer potential of 2-Imidazolidinethione has been explored through its interaction with cellular processes. In vitro studies have demonstrated that similar thione compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Specifically, they may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancerous cells .

Synthesis

The synthesis of 2-Imidazolidinethione typically involves the reaction of carbon disulfide with amines under basic conditions. One notable method includes the use of N-(2-hydroxyethyl)ethylenediamine as a precursor in a cyclization reaction that yields the imidazolidinethione structure .

Case Studies

The biological activity of 2-Imidazolidinethione is believed to be mediated through several mechanisms:

- Reactive Oxygen Species Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.

- Enzyme Inhibition : The thione group can interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways essential for cell survival.

- Cellular Localization : Studies suggest that these compounds may localize within specific cellular compartments (e.g., Golgi apparatus), influencing intracellular signaling pathways .

Q & A

Q. What theoretical frameworks guide the design of experiments involving imidazolidinethione derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.